Chemical properties of (R)-3-Methylindoline-4-carboxylic acid
Chemical properties of (R)-3-Methylindoline-4-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylindoline-4-carboxylic Acid
Abstract
(R)-3-Methylindoline-4-carboxylic acid (CAS No. 2306253-05-2) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its indoline core is a prevalent scaffold in numerous biologically active molecules, and the presence of a carboxylic acid moiety offers a handle for further synthetic modification and modulation of physicochemical properties. This guide provides a comprehensive overview of the predicted chemical properties of (R)-3-Methylindoline-4-carboxylic acid, offering a predictive framework for its handling, characterization, and application in a research setting. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to provide a robust technical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
(R)-3-Methylindoline-4-carboxylic acid possesses a bicyclic indoline core, with a methyl group at the chiral center on the 3-position of the pyrrolidine ring and a carboxylic acid group at the 4-position of the benzene ring.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on similar substituted indoline and carboxylic acid compounds.[3] |
| Melting Point | Predicted to be in the range of 150-200 °C. | Indole-4-carboxylic acid has a melting point of 213-214 °C. The saturation of the pyrrole ring and the methyl substituent will likely alter crystal packing and lower the melting point. |
| Boiling Point | > 300 °C (with decomposition) | Carboxylic acids have high boiling points due to hydrogen bonding.[4] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the indoline core is largely nonpolar. |
| pKa | Predicted to be in the range of 4-5. | Typical pKa for a carboxylic acid.[5] |
Diagram 1: Molecular Structure of (R)-3-Methylindoline-4-carboxylic acid
Caption: 2D structure of (R)-3-Methylindoline-4-carboxylic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)-3-Methylindoline-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the indoline ring, including the chiral center, will be in the aliphatic region (δ 2.5-4.5 ppm). The methyl group protons will likely be a doublet around δ 1.2-1.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift (δ 10-13 ppm).[6]
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the indoline ring and the methyl group (δ 20-60 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxyl group will appear as a strong absorption around 1700-1725 cm⁻¹. The N-H stretching of the indoline will be observed around 3300-3500 cm⁻¹.[7][8]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 178.2. Common fragmentation patterns for indoles and indolines often involve the loss of small molecules from the substituent groups.[9][10]
Diagram 2: Expected Spectroscopic Data Workflow
Caption: Workflow for spectroscopic characterization.
Chemical Reactivity and Stability
The reactivity of (R)-3-Methylindoline-4-carboxylic acid is dictated by its primary functional groups: the secondary amine of the indoline ring and the carboxylic acid.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.[4]
-
Indoline Reactivity: The secondary amine of the indoline ring is nucleophilic and can be acylated, alkylated, or undergo other N-functionalization reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing substituents.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to decomposition. It should be stored in a cool, dry place away from light.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments for the characterization of (R)-3-Methylindoline-4-carboxylic acid.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-Methylindoline-4-carboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute as necessary.
-
Instrument Setup: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Injection and Analysis: Inject a known volume of the sample (e.g., 10 µL) and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Determine the retention time and peak purity.
Diagram 3: Logical Relationship for Reactivity
Caption: Key reactivity pathways.
Conclusion
(R)-3-Methylindoline-4-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its expected chemical properties and outlines the necessary experimental workflows for its characterization. While awaiting more extensive experimental validation in the literature, the predictive analysis presented here, grounded in established chemical principles, serves as a valuable resource for researchers embarking on studies involving this compound.
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